(17S)-Volicitin
Overview
Description
(17S)-Volicitin is a fascinating compound known for its role in plant-insect interactions. It is a fatty acid amide derived from linolenic acid and L-glutamine. This compound is particularly notable for its involvement in the defense mechanisms of plants against herbivorous insects. When insects feed on plants, this compound is released, triggering the plant’s defense responses, including the emission of volatile organic compounds that attract natural predators of the herbivores.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (17S)-Volicitin typically involves the amidation of linolenic acid with L-glutamine. This reaction can be catalyzed by various agents, including enzymes or chemical catalysts. The process generally requires controlled conditions to ensure the correct stereochemistry of the product.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of genetically modified organisms to produce the compound in large quantities. Alternatively, chemical synthesis methods can be scaled up to meet industrial demands, utilizing efficient catalytic systems and optimized reaction conditions.
Chemical Reactions Analysis
Types of Reactions: (17S)-Volicitin undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups of this compound, potentially altering its activity.
Substitution: Substitution reactions can introduce different functional groups into the molecule, creating derivatives with unique properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxy or epoxy derivatives, while reduction can produce saturated amides.
Scientific Research Applications
(17S)-Volicitin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study fatty acid amides and their reactions.
Biology: Researchers investigate its role in plant-insect interactions and its potential as a natural pesticide.
Medicine: There is interest in its anti-inflammatory and immunomodulatory properties.
Industry: It is explored for use in sustainable agriculture and as a biocontrol agent.
Mechanism of Action
The mechanism of action of (17S)-Volicitin involves its interaction with plant receptors, leading to the activation of signaling pathways that trigger defense responses. These pathways often involve the production of jasmonic acid and other signaling molecules that mediate the plant’s response to herbivory. The molecular targets include specific receptors on the plant cell surface that recognize this compound and initiate the defense signaling cascade.
Comparison with Similar Compounds
(17R)-Volicitin: A stereoisomer with similar but distinct biological activities.
N-linolenoyl-L-glutamine: Another fatty acid amide with comparable functions in plant defense.
Uniqueness: (17S)-Volicitin is unique due to its specific stereochemistry, which is crucial for its biological activity
Properties
IUPAC Name |
(2S)-5-amino-2-[[(9Z,12Z,15Z,17S)-17-hydroxyoctadeca-9,12,15-trienoyl]amino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N2O5/c1-19(26)15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-22(28)25-20(23(29)30)17-18-21(24)27/h2-3,7,9,13,15,19-20,26H,4-6,8,10-12,14,16-18H2,1H3,(H2,24,27)(H,25,28)(H,29,30)/b3-2-,9-7-,15-13-/t19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUZXFXPORORCL-CKBPCMIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CCC=CCC=CCCCCCCCC(=O)NC(CCC(=O)N)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](/C=C\C/C=C\C/C=C\CCCCCCCC(=O)N[C@@H](CCC(=O)N)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191670-18-5 | |
Record name | Volicitin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191670185 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VOLICITIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06C3X5BGYC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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